ELQ-596

Antimalarial drug discovery Plasmodium falciparum Cytochrome bc1 inhibition

ELQ-596 is a differentiated second-generation endochin-like quinolone featuring a critical 3-biaryl substitution that delivers 5- to 7-fold greater in vitro potency against multidrug-resistant P. falciparum versus first-generation ELQ-300. With exceptional microsomal stability (t½ >4000 min across species) and retained efficacy against atovaquone-resistant strains, it enables robust dose-response studies with reduced compound consumption. This structural divergence means ELQ-300 cannot substitute for ELQ-596; procurement of the correct 3-biaryl chemotype is essential for reproducible, high-resolution pharmacological data in malaria and babesiosis programs.

Molecular Formula C24H17ClF3NO3
Molecular Weight 459.8 g/mol
Cat. No. B15579086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELQ-596
Molecular FormulaC24H17ClF3NO3
Molecular Weight459.8 g/mol
Structural Identifiers
InChIInChI=1S/C24H17ClF3NO3/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)16-5-3-14(4-6-16)15-7-9-17(10-8-15)32-24(26,27)28/h3-12H,1-2H3,(H,29,30)
InChIKeyZFORXOUKLCZDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELQ-596 for Antimalarial and Antiparasitic Research: A 3-Biaryl Endochin-like Quinolone for Scientific Procurement


ELQ-596 is a second-generation Endochin-like quinolone (ELQ) belonging to the 3-biaryl subseries, structurally characterized by a biphenyl substitution at the 3-position of the 4(1H)-quinolone core [1]. It functions as a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), targeting the ubiquinol oxidation (Qo) site in apicomplexan parasites [1]. Unlike the first-generation ELQ-300 which contains a 3-diarylether moiety, ELQ-596's 3-biaryl modification yields enhanced in vitro potency against multidrug-resistant Plasmodium falciparum strains and improved pharmacological properties in preclinical models [1].

ELQ-596 vs. ELQ-300: Why Generic Substitution in Endochin-like Quinolone Research Fails Without Comparative Evidence


ELQ-596 cannot be treated as a generic substitute for first-generation ELQ-300 or ELQ-331 in research procurement due to a critical structural divergence at the 3-position. ELQ-300 contains a 3-diarylether group, whereas ELQ-596 replaces this with a 3-biaryl (biphenyl) moiety [1]. This single substitution fundamentally alters the compound's pharmacological profile, conferring a 5- to 7-fold improvement in in vitro IC50 values against drug-sensitive and multidrug-resistant P. falciparum strains [1]. Furthermore, ELQ-596 exhibits profoundly enhanced metabolic stability in hepatic microsomal assays (>4000 min half-life across mouse, rat, and human) compared to earlier-generation ELQs that required prodrug strategies to overcome crystallinity and bioavailability limitations [1]. The prodrug ELQ-598 is 4- to 10-fold more effective than ELQ-331 in murine malaria models, underscoring that cross-substitution without empirical validation of these differentiated properties would yield non-comparable experimental outcomes [1].

ELQ-596 Quantitative Evidence Guide: Direct Comparative Data vs. ELQ-300, ELQ-331, and Atovaquone for Procurement Decision-Making


ELQ-596 Demonstrates 5- to 7-Fold Enhanced In Vitro Potency Against P. falciparum Compared to ELQ-300

In head-to-head in vitro testing against P. falciparum strains, ELQ-596 exhibited IC50 values improved over ELQ-300 by 5- to 7-fold for the drug-sensitive D6 strain, the multidrug-resistant Dd2 strain, and the atovaquone-resistant clinical isolate Tm90-C2B [1]. This enhancement is attributed to the 3-biaryl substitution replacing the 3-diarylether group of ELQ-300 [1].

Antimalarial drug discovery Plasmodium falciparum Cytochrome bc1 inhibition

ELQ-598 (Prodrug of ELQ-596) Is 4- to 8-Fold More Efficacious In Vivo Than ELQ-331 in Murine Malaria

In a 4-day Peters test using P. yoelii-infected mice, the prodrug ELQ-598 (which converts to ELQ-596 upon oral administration) achieved ED50 and ED90 values of 0.005 and 0.0065 mg/kg/day, respectively [1]. These values are 4- to 8-fold lower than those observed for ELQ-300 and ELQ-331 [1]. Furthermore, the single-dose cure (SDC) for ELQ-598 was 0.3 mg/kg, representing approximately a 10-fold improvement over ELQ-331, which required 3 mg/kg for the same endpoint [1].

In vivo antimalarial efficacy Prodrug pharmacology Preclinical development

ELQ-598 Monotherapy Achieves Radical Cure of Babesia Infections Where First-Generation ELQs Required Atovaquone Combination

In murine models of human babesiosis, ELQ-598 (prodrug of ELQ-596) administered as oral monotherapy at 10 mg/kg daily for 5 days achieved complete parasite elimination and radical cure in both B. microti-infected immunocompromised SCID mice and B. duncani-infected immunocompetent C3H/HeJ mice [1]. This contrasts sharply with first-generation ELQ compounds, which required combination with atovaquone to achieve radical cure and showed parasite recrudescence when used as monotherapy [1]. ELQ-596 itself exhibited an IC50 of 32 ± 4.9 nM against B. duncani in human erythrocytes [1].

Babesiosis Antiparasitic monotherapy Radical cure

ELQ-596 Exhibits Exceptional In Vitro Metabolic Stability (T1/2 >4000 min) Across Mouse, Rat, and Human Hepatic Microsomes

ELQ-596 demonstrated extreme metabolic stability when incubated with pooled hepatic microsomes from mouse, rat, and human in the presence of NADPH, with a half-life (T1/2) exceeding 4000 minutes in all three species [1]. Intrinsic clearance (Clint) was calculated as 0 mL/min/kg across species [1]. This stability profile contributes to the extended in vivo half-life of ELQ-596 compared to its progenitor ELQ-331 [1].

Metabolic stability Hepatic microsomes Pharmacokinetics

ELQ-596 Demonstrates High In Vitro Selectivity with Therapeutic Index >900 Against Babesia duncani

ELQ-596 exhibited an in vitro therapeutic index of 939 when comparing its antibabesial activity (IC50 = 32 ± 4.9 nM against B. duncani in human erythrocytes) to its cytotoxicity against a panel of four human cell lines (HeLa, HepG2, HEK, and HCT116), which yielded an average IC50 of 30 μM [1]. This selectivity substantially exceeds that of atovaquone, which demonstrated a therapeutic index of only 69 (IC50 = 72 ± 6 nM against B. duncani; average human cell IC50 = 5 μM) under identical assay conditions [1].

Therapeutic index Cytotoxicity Selectivity

ELQ-596 Retains Potency Against Atovaquone-Resistant P. falciparum Clinical Isolates

ELQ-596 demonstrated retained potency against the atovaquone-resistant clinical isolate Tm90-C2B of P. falciparum, with in vitro IC50 values improved over ELQ-300 by 5- to 7-fold against this resistant strain [1]. However, ELQ-596 showed higher IC50 values against the ELQ-300-resistant D1 clone, indicating that cross-resistance patterns are not fully overlapping between the two compounds [1]. This differential resistance profile stems from the distinct 3-biaryl substitution in ELQ-596 relative to the 3-diarylether of ELQ-300 [1].

Drug resistance Atovaquone resistance Cross-resistance

ELQ-596 Research and Industrial Application Scenarios: Evidence-Based Use Cases for Procurement


Antimalarial Lead Optimization Against Multidrug-Resistant Plasmodium falciparum

Research programs targeting multidrug-resistant P. falciparum should prioritize ELQ-596 procurement based on its 5- to 7-fold enhanced in vitro potency over ELQ-300 against drug-sensitive D6, multidrug-resistant Dd2, and atovaquone-resistant Tm90-C2B strains [1]. This potency advantage reduces compound consumption in screening campaigns and enables more robust dose-response characterization. The compound's retained activity against atovaquone-resistant clinical isolates further supports its use in resistance mechanism studies and in screening libraries designed to identify combination partners for atovaquone-refractory malaria [1].

Babesiosis Monotherapy Preclinical Development

Investigators studying human babesiosis should procure ELQ-596 and its prodrug ELQ-598 based on the demonstrated radical cure achieved with monotherapy in both B. microti and B. duncani murine models [2]. This represents a critical advancement over first-generation ELQs, which required atovaquone combination for cure [2]. The high in vitro therapeutic index of 939 for ELQ-596 (13.6-fold higher than atovaquone) provides a favorable safety window for dose-escalation studies [2]. The compound's IC50 of 32 nM against B. duncani establishes a robust benchmark for in vitro screening [2].

Long-Duration Pharmacokinetic and Prophylaxis Studies

Studies requiring extended-duration pharmacokinetic monitoring or once-monthly prophylaxis modeling should procure ELQ-596 based on its extreme metabolic stability profile [1]. With a microsomal half-life exceeding 4000 minutes across mouse, rat, and human hepatic microsomes, ELQ-596 enables investigation of extended dosing intervals not feasible with compounds exhibiting standard metabolic clearance [1]. The 4- to 10-fold enhanced in vivo efficacy of ELQ-598 over ELQ-331 further supports reduced dosing frequency in long-term prophylaxis experiments [1].

Cytochrome bc1 Inhibitor Structure-Activity Relationship (SAR) Studies

Medicinal chemistry programs exploring cytochrome bc1 Qo site inhibitors should procure ELQ-596 as a benchmark 3-biaryl ELQ comparator to ELQ-300 (3-diarylether). The differential activity profiles between these two scaffolds—specifically the 5- to 7-fold potency improvement of ELQ-596 and its altered cross-resistance pattern against the ELQ-300-resistant D1 clone—provide a valuable SAR framework for optimizing next-generation antiparasitic quinolones [1]. The compound's well-characterized in vitro and in vivo parameters establish a reference dataset for evaluating novel derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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